N-(1-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-5-isoxazolamine
Description
N-(1-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-5-isoxazolamine is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolidine ring, and a phenyl group
Properties
CAS No. |
86684-32-4 |
|---|---|
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-phenyl-N-(4-pyrrolidin-1-ylbutan-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C17H23N3O/c1-14(9-12-20-10-5-6-11-20)18-17-13-16(19-21-17)15-7-3-2-4-8-15/h2-4,7-8,13-14,18H,5-6,9-12H2,1H3 |
InChI Key |
IUGZAATUHMFRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCCC1)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-5-isoxazolamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the pyrrolidine and phenyl groups through substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(1-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-5-isoxazolamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-5-isoxazolamine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-5-isoxazolamine include other isoxazole derivatives, pyrrolidine-containing compounds, and phenyl-substituted molecules. Examples include:
- Isoxazole derivatives with different substituents on the ring.
- Pyrrolidine compounds with varying alkyl or aryl groups.
- Phenyl-substituted amines or amides.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
